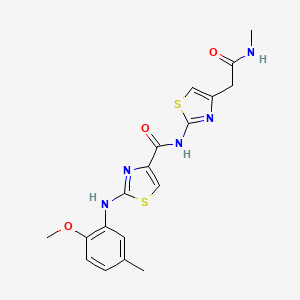

![molecular formula C18H13F3N2OS B2865227 2-(异喹啉-1-基硫代)-N-[2-(三氟甲基)苯基]乙酰胺 CAS No. 577989-53-8](/img/structure/B2865227.png)

2-(异喹啉-1-基硫代)-N-[2-(三氟甲基)苯基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

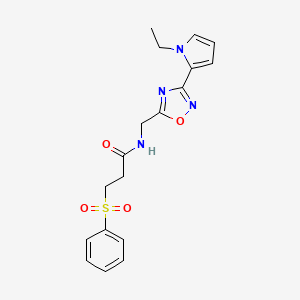

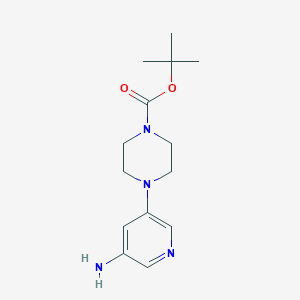

“2-(isoquinolin-1-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide” is a complex organic compound. It contains an isoquinoline group, which is a heterocyclic aromatic organic compound . It also contains a trifluoromethyl group, which is a functional group in organofluorines that has the formula -CF3 .

Synthesis Analysis

The synthesis of such compounds often involves multiple steps and various reagents. For instance, trifluoromethyl phenyl sulfone is traditionally a nucleophilic trifluoromethylating agent . A newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed, and the method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of various functional groups. The isoquinoline group contributes to the aromaticity of the compound . The trifluoromethyl group is a strong electron-withdrawing group, which can significantly affect the electronic properties of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse and depend on the reaction conditions. For example, arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the trifluoromethyl group could make the compound more lipophilic, which could affect its solubility and reactivity .科学研究应用

Luminescent Materials and Bioimaging

F1316-0093: has been identified as a compound with potential applications in the field of luminescent materials and bioimaging. The isoquinoline moiety of the molecule can be utilized to create fluorescent probes that are beneficial for their biocompatibility, low toxicity, and high efficiency. These properties make it suitable for use in biological imaging reagents .

Synthesis of Bioactive Molecules

The structure of F1316-0093 is conducive to the synthesis of pyrrolo[2,1-a]isoquinoline derivatives. These derivatives are frequently found in bioactive natural products and pharmaceutically important molecules. The easy synthesis of these derivatives from F1316-0093 can lead to the production of artificial molecules with potential therapeutic applications .

Anticancer Research

Some derivatives of F1316-0093 have shown promise in anticancer research. The sulfonated indolo[2,1-a]isoquinolines, which can be synthesized from F1316-0093 , have exhibited bioactivity that could be harnessed for developing new anticancer drugs .

Development of Environmentally Sensitive Probes

The compound’s derivatives can be used to develop environmentally sensitive probes. These probes can detect changes in the environment, such as pH shifts or the presence of metal ions, which is crucial for environmental monitoring and assessment .

Two-Photon Fluorescence Bioimaging

F1316-0093: derivatives have applications in two-photon fluorescence bioimaging. This advanced imaging technique allows for the observation of biological processes in real-time, providing valuable insights into cellular functions and the effects of pharmaceuticals .

Transmissivity Measurement in Transparent Materials

Although not directly related to the compound itself, the identifier “F1316” is associated with a standard test method for measuring the transmissivity of transparent parts. This suggests that derivatives of F1316-0093 could potentially be used in the calibration or validation of such measurements, ensuring accurate and reliable results in material testing .

未来方向

作用机制

Mode of Action

It is known that isoquinolin-1-ones, a key structural component of f1316-0093, can undergo sulfuration at the c-4 position . This process involves the use of ethyl sulfinates and results in the formation of thioether-isoquinolin-1-ones . The exact interaction of F1316-0093 with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

The synthesis of isoquinolin-1-ones, a structural component of f1316-0093, involves a tandem diels–alder reaction/dehydrogenation–aromatization/tautomerization process . This process leads to the production of 4-amino isoquinolin-1-ones . The downstream effects of these pathways on cellular processes are still under investigation.

Result of Action

Some isoquinolin-1-ones have been found to exhibit bioactivity against cancer cell lines . Whether F1316-0093 shares this property is a subject of ongoing research.

属性

IUPAC Name |

2-isoquinolin-1-ylsulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N2OS/c19-18(20,21)14-7-3-4-8-15(14)23-16(24)11-25-17-13-6-2-1-5-12(13)9-10-22-17/h1-10H,11H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALOHVNUJNWCQBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2SCC(=O)NC3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(isoquinolin-1-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3-Methylphenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B2865152.png)

![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2865154.png)

![4-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}benzoic acid](/img/structure/B2865155.png)

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2865156.png)

![4-fluoro-N-(2-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2865158.png)

![N-(3-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2865160.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2865161.png)

![3-Ethynyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B2865162.png)